molecular formula C26H25N3O7 B11055278 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11055278
M. Wt: 491.5 g/mol
InChI Key: KONWKMBZVJVSMK-XTQSDGFTSA-N
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Description

3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including hydroxyl, imidazole, methoxy, benzodioxole, and pyrrolone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzodioxole intermediates, followed by their coupling with the pyrrolone core. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methoxy groups could result in various substituted derivatives.

Scientific Research Applications

3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the benzodioxole and methoxy groups can interact with various receptors and enzymes, modulating their functions.

Comparison with Similar Compounds

Similar Compounds

    1H-IMIDAZOLE: A simpler compound with a similar imidazole ring.

    BENZODIOXOLE: Shares the benzodioxole moiety.

    METHOXYBENZOYL: Contains the methoxybenzoyl group.

Uniqueness

What sets 3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C26H25N3O7

Molecular Weight

491.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H25N3O7/c1-33-18-6-3-5-16(11-18)23(30)21-22(17-12-19(34-2)25-20(13-17)35-15-36-25)29(26(32)24(21)31)9-4-8-28-10-7-27-14-28/h3,5-7,10-14,22,30H,4,8-9,15H2,1-2H3/b23-21+

InChI Key

KONWKMBZVJVSMK-XTQSDGFTSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC5=C(C(=C4)OC)OCO5)/O

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC5=C(C(=C4)OC)OCO5)O

Origin of Product

United States

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